3-(4-Chloro-2-methoxyphenyl)-2-hydroxypropanoic acid
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Overview
Description
3-(4-Chloro-2-methoxyphenyl)-2-hydroxypropanoic acid is an organic compound with a molecular formula of C10H11ClO4 It is a derivative of phenylpropanoic acid, featuring a chloro and methoxy substituent on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chloro-2-methoxyphenyl)-2-hydroxypropanoic acid typically involves the reaction of 4-chloro-2-methoxybenzaldehyde with a suitable reagent to introduce the hydroxypropanoic acid moiety. One common method is the aldol condensation reaction followed by oxidation and hydrolysis steps. The reaction conditions often include the use of bases like sodium hydroxide or potassium hydroxide, and oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Industrial methods also focus on minimizing waste and improving the overall sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chloro-2-methoxyphenyl)-2-hydroxypropanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents such as sodium borohydride.
Substitution: The chloro substituent can be replaced by other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of 3-(4-Chloro-2-methoxyphenyl)-2-oxopropanoic acid.
Reduction: Formation of this compound.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-Chloro-2-methoxyphenyl)-2-hydroxypropanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 3-(4-Chloro-2-methoxyphenyl)-2-hydroxypropanoic acid involves its interaction with specific molecular targets and pathways. The chloro and methoxy substituents on the benzene ring can influence the compound’s binding affinity to enzymes and receptors. The hydroxypropanoic acid moiety can participate in hydrogen bonding and electrostatic interactions, affecting the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-methoxyphenoxyacetic acid
- 4-Chloro-2-methylphenoxyacetic acid
- 4-Chloro-2-methoxyphenylboronic acid
Uniqueness
3-(4-Chloro-2-methoxyphenyl)-2-hydroxypropanoic acid is unique due to the presence of both chloro and methoxy substituents on the benzene ring, which can significantly influence its chemical reactivity and biological activity
Properties
Molecular Formula |
C10H11ClO4 |
---|---|
Molecular Weight |
230.64 g/mol |
IUPAC Name |
3-(4-chloro-2-methoxyphenyl)-2-hydroxypropanoic acid |
InChI |
InChI=1S/C10H11ClO4/c1-15-9-5-7(11)3-2-6(9)4-8(12)10(13)14/h2-3,5,8,12H,4H2,1H3,(H,13,14) |
InChI Key |
XWQWZKJHCRMQCH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)Cl)CC(C(=O)O)O |
Origin of Product |
United States |
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